Deaminopropyltresperimus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Deaminopropyltresperimus involves several steps, typically starting with the preparation of key intermediates. The synthetic routes often include the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Deaminopropyltresperimus undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Deaminopropyltresperimus has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIn industry, it may be used in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of Deaminopropyltresperimus involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Deaminopropyltresperimus can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. The comparison can help identify the distinct properties and potential advantages of this compound in various applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
252353-83-6 |
---|---|
Molekularformel |
C14H30N6O3 |
Molekulargewicht |
330.43 g/mol |
IUPAC-Name |
[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-(4-aminobutyl)carbamate |
InChI |
InChI=1S/C14H30N6O3/c15-7-3-6-10-20-14(22)23-11-12(21)18-8-4-1-2-5-9-19-13(16)17/h1-11,15H2,(H,18,21)(H,20,22)(H4,16,17,19) |
InChI-Schlüssel |
SYHZYSJYBPRQJI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.